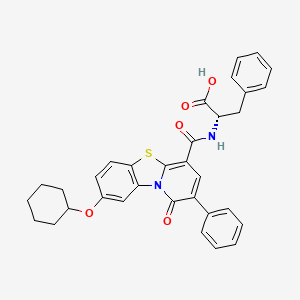RdRP-IN-2
CAS No.:
Cat. No.: VC13778556
Molecular Formula: C33H30N2O5S
Molecular Weight: 566.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C33H30N2O5S |
|---|---|
| Molecular Weight | 566.7 g/mol |
| IUPAC Name | (2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 |
| Standard InChI Key | BQZJTBOLNKPLGS-MHZLTWQESA-N |
| Isomeric SMILES | C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O |
| SMILES | C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O |
| Canonical SMILES | C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O |
Introduction
Chemical and Structural Properties of RdRP-IN-2
RdRP-IN-2 is a small molecule with the chemical formula C₃₃H₃₀N₂O₅S and a molecular weight of 566.67 g/mol . The compound is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of 100 mg/mL (176.47 mM), and requires ultrasonic treatment for optimal dissolution. Stability assessments recommend storage at -20°C, with a shelf life of up to six months at -80°C and one month at -20°C .
Table 1: Key Chemical Properties of RdRP-IN-2
| Property | Value |
|---|---|
| CAS No. | 2863657-16-1 |
| Molecular Formula | C₃₃H₃₀N₂O₅S |
| Molecular Weight | 566.67 g/mol |
| Solubility (DMSO) | 100 mg/mL (176.47 mM) |
| Storage Conditions | -20°C (short-term) |
The structural features of RdRP-IN-2 include a heterocyclic core with sulfonic acid groups, which likely contribute to its binding affinity for RdRp. While the exact crystal structure of the RdRP-IN-2–RdRp complex remains unresolved, comparative studies suggest that non-nucleoside inhibitors like RdRP-IN-2 bind to allosteric sites on RdRp, disrupting RNA template-primer interactions . This mechanism contrasts with nucleoside analogs such as remdesivir, which incorporate into the RNA chain to cause premature termination .
Mechanism of Action and Biochemical Efficacy
RdRP-IN-2 inhibits RdRp by targeting conserved regions critical for RNA synthesis. Biochemical assays demonstrate that it blocks the replication of both SARS-CoV-2 and FIPV by binding to RdRp with high specificity . Structural analyses of related non-nucleoside inhibitors, such as suramin, reveal two binding sites: one interfering with the RNA template strand and another obstructing the primer strand near the catalytic site . Although RdRP-IN-2’s precise binding sites are uncharacterized, its inhibition kinetics suggest a similar dual-site interaction, preventing the formation of the replication complex .
In vitro studies using Vero E6 cells reported an EC50 of 527.3 nM for SARS-CoV-2, with no cytotoxicity observed at therapeutic concentrations . This selectivity is attributed to RdRP-IN-2’s affinity for viral RdRp over host polymerases, a common challenge in nucleoside-based therapies .
Table 2: In Vitro Antiviral Activity of RdRP-IN-2
| Virus | IC50 (RdRp Inhibition) | EC50 (Cell-Based) | Cytotoxicity (Vero/CRFK) |
|---|---|---|---|
| SARS-CoV-2 | 41.2 µM | 527.3 nM | Non-cytotoxic |
| Feline Coronavirus (FIPV) | Not Reported | Complete Inhibition | Non-cytotoxic |
Comparative Analysis with Existing RdRp Inhibitors
RdRP-IN-2’s non-nucleotide mechanism offers distinct advantages over nucleoside analogs. For instance, remdesivir, a nucleotide prodrug, requires intracellular phosphorylation to become active and competes with endogenous nucleotides, leading to variable efficacy . In contrast, RdRP-IN-2 directly binds RdRp without metabolic activation, enabling consistent activity across cell types . Additionally, suramin—a non-nucleotide inhibitor with 20-fold greater potency than remdesivir—shares RdRP-IN-2’s ability to block RNA binding but exhibits off-target effects due to its polyanionic structure . RdRP-IN-2’s smaller size and targeted binding may mitigate such issues, though further toxicological studies are needed.
Challenges and Limitations
Despite its potential, RdRP-IN-2 faces hurdles typical of early-stage compounds. Its solubility in DMSO limits formulation options for in vivo delivery, necessitating prodrug development or nanoparticle encapsulation . Furthermore, the lack of structural data on its RdRp binding sites complicates rational drug optimization. Advances in cryo-EM and molecular dynamics simulations, as demonstrated in studies of suramin and remdesivir, could elucidate these interactions and guide derivative synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume